

FT-IR spectrum analysis of 2-Bromo-4-fluoroaniline

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Compound of Interest

Compound Name: 2-Bromo-4-fluoroaniline

Cat. No.: B089589

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An FT-IR Spectrum Analysis of **2-Bromo-4-fluoroaniline**: A Comparative Guide

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-Bromo-4-fluoroaniline**, a crucial intermediate in pharmaceutical and chemical synthesis. For a comprehensive understanding, its spectral features are compared with those of related compounds: aniline, 4-fluoroaniline, and 2-bromoaniline. This comparison highlights the influence of bromine and fluorine substituents on the vibrational modes of the aniline molecule.

Comparative FT-IR Spectral Data

The FT-IR spectra of these aromatic amines exhibit characteristic absorption bands corresponding to specific molecular vibrations. The table below summarizes the key vibrational frequencies (in cm^{-1}) and their assignments for **2-Bromo-4-fluoroaniline** and its analogues.

Vibrational Mode	2-Bromo-4-fluoroaniline (cm ⁻¹)	Aniline (cm ⁻¹) [1][2]	4-Fluoroaniline (cm ⁻¹)	2-Bromoaniline (cm ⁻¹)
N-H Asymmetric & Symmetric Stretching	~3480, ~3380	3442, 3360	~3480, ~3390	~3470, ~3380
Aromatic C-H Stretching	~3050	3032	~3050	~3060
N-H Bending (Scissoring)	~1620	1619	~1625	~1610
Aromatic C=C Ring Stretching	~1590, ~1490	~1605, ~1494	~1600, ~1510	~1580, ~1480
C-N Stretching	~1280	1281	~1290	~1270
C-F Stretching	~1220	-	~1225	-
C-Br Stretching	~670	-	-	~660
N-H Wagging	~750	~750	~820	~740

Note: Peak positions for **2-Bromo-4-fluoroaniline**, 4-fluoroaniline, and 2-bromoaniline are estimated from their respective spectra available in public databases. Exact values may vary based on experimental conditions.

Interpretation of Spectral Data

The FT-IR spectrum of **2-Bromo-4-fluoroaniline** shows characteristic peaks that confirm its molecular structure:

- N-H Stretching: The two bands observed in the 3300-3500 cm⁻¹ region are typical for a primary amine (–NH₂) and correspond to the asymmetric and symmetric N-H stretching vibrations.[1]
- Aromatic C-H Stretching: The weak absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.[3]

- N-H Bending: The peak around 1620 cm^{-1} is due to the scissoring (bending) vibration of the N-H bonds in the amino group.[\[1\]](#)
- Aromatic C=C Stretching: The absorptions in the $1490\text{-}1600\text{ cm}^{-1}$ range are due to carbon-carbon double bond stretching within the benzene ring.
- C-N Stretching: The band around 1280 cm^{-1} is assigned to the stretching vibration of the aromatic carbon to nitrogen bond.[\[1\]](#)
- C-F and C-Br Stretching: The presence of halogen substituents is confirmed by their characteristic stretching vibrations. The strong absorption around 1220 cm^{-1} is attributed to the C-F stretch, while the C-Br stretch appears at a lower wavenumber, around 670 cm^{-1} .

Experimental Protocol: FT-IR Analysis of Solid Samples

The following protocol outlines the thin solid film method for obtaining an FT-IR spectrum of a solid compound like **2-Bromo-4-fluoroaniline**.

Materials:

- **2-Bromo-4-fluoroaniline** (approx. 50 mg)
- Volatile solvent (e.g., methylene chloride or acetone)
- FT-IR spectrometer
- Salt plates (e.g., KBr or NaCl)
- Pipette or dropper
- Beaker or vial
- Desiccator for storing salt plates

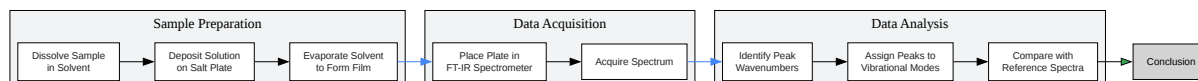
Procedure:

- Sample Preparation:

- Place a small amount (approximately 50 mg) of **2-Bromo-4-fluoroaniline** into a clean, dry beaker or vial.[\[4\]](#)
- Add a few drops of a suitable volatile solvent, such as methylene chloride, to completely dissolve the solid.[\[4\]](#)
- Film Casting:
 - Obtain a clean, dry salt plate from a desiccator.
 - Using a pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.[\[4\]](#)
 - Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[\[4\]](#)
- Spectrum Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum if necessary, following the instrument's instructions.
 - Run the sample scan to obtain the FT-IR spectrum.
- Data Analysis and Cleanup:
 - Analyze the resulting spectrum, identifying the characteristic absorption bands and their corresponding wavenumbers.
 - If the peaks are too intense, the film is too thick. Clean the plate and prepare a new film using a more dilute solution.[\[4\]](#)
 - If the peaks are too weak, add another drop of the solution to the existing film, allow the solvent to dry, and re-run the spectrum.[\[4\]](#)
 - After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator.[\[4\]](#)

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of **2-Bromo-4-fluoroaniline**.



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Caption: Workflow for FT-IR analysis of a solid sample.

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